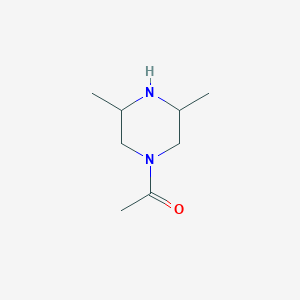

1-(3,5-Dimethylpiperazin-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAIMPFDNDFHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,5 Dimethylpiperazin 1 Yl Ethanone and Its Analogues

General Strategies for N-Acylation of Piperazine (B1678402) Systems

N-acylation is a fundamental reaction for functionalizing the piperazine scaffold. ambeed.com For a symmetrical piperazine, this process is straightforward, but for substituted piperazines like 3,5-dimethylpiperazine, controlling the selectivity of the reaction is crucial.

Achieving selective mono-N-acetylation is key to preventing the formation of undesired di-acetylated byproducts. Several methods have been developed to favor the formation of the mono-substituted product.

One common approach is the reaction of the piperazine with an acetylating agent such as an acyl chloride or an acid anhydride. ambeed.com Another method involves an iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net

To enhance selectivity, one of the nitrogen atoms can be reversibly protected. A simplified protocol involves the use of the piperazine-1-ium cation, which is generated in situ from piperazine using acetic acid as the reaction medium. muni.cz This monoprotonation effectively protects one nitrogen atom, allowing the other to react with electrophilic reagents. muni.cz An alternative solid-phase approach involves immobilizing the diamine ionically on a sulfonic acid functionalized silica (B1680970) gel, followed by acylation and subsequent liberation of the product. colab.ws This flow-system method has been shown to produce mono-acylated piperazines in high yield and purity. colab.ws

A primary challenge in the N-acetylation of piperazine is the potential for di-acylation, yielding a mixture of 1-substituted and 1,4-disubstituted products. muni.cz The relative nucleophilicity of the nitrogen atoms in the starting material versus the mono-acetylated product plays a significant role. Once one nitrogen is acetylated, the electron-withdrawing nature of the acetyl group decreases the nucleophilicity of the second nitrogen, but this often isn't sufficient to completely halt the second reaction.

Strategies to favor monosubstitution primarily revolve around controlling the reaction conditions:

Stoichiometry : Using an excess of the piperazine compared to the acetylating agent can increase the statistical probability of the agent reacting with an un-substituted piperazine molecule.

Slow Addition : Adding the acetylating agent dropwise to a solution of the piperazine keeps the instantaneous concentration of the electrophile low, reducing the chance of a second acylation. researchgate.net

Protecting Groups : Using a protecting group on one nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is a highly effective but multi-step strategy to ensure mono-functionalization. researchgate.net

Ionic Immobilization : As mentioned, immobilizing the piperazine on a solid support can effectively isolate individual molecules for mono-acylation. colab.ws

Acid Medium : Performing the reaction in an acid medium to form the monoprotonated piperazine-1-ium cation is a direct way to deactivate one nitrogen towards electrophilic attack. muni.cz

| Method | Principle | Advantage | Disadvantage |

| Excess Piperazine | Statistical control | Simple, one-pot | Requires separation of excess starting material |

| Slow Addition | Kinetic control | Simple, one-pot | May not achieve perfect selectivity |

| Protecting Groups | Chemical protection | High selectivity | Requires additional protection/deprotection steps |

| Ionic Immobilization | Site isolation | High yield and purity | Requires specialized setup (flow system) |

| Acid Medium | In situ protection | Simplified one-pot protocol | Product isolation may require neutralization |

Stereoselective Synthesis of the 3,5-Dimethylpiperazine Core

The 3,5-dimethylpiperazine core exists as cis and trans diastereomers, each of which is chiral. The synthesis of specific stereoisomers is crucial as they can have different properties and biological activities. Methodologies for stereoselective synthesis can be broadly categorized into chiral pool, diastereoselective, and enantioselective approaches.

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct complex chiral molecules. mdpi.com This strategy is one of the best methods for establishing key stereocenters in optically active compounds. mdpi.com α-Amino acids are particularly useful due to their commercial availability in both enantiomeric forms. mdpi.comrsc.org For instance, enantiomerically pure 2-substituted piperazines can be obtained in four steps starting from α-amino acids. rsc.org Similarly, a one-pot procedure starting from N-protected amino acids can yield enantiomerically pure 3-substituted piperazines. rsc.org This method involves a sequence of an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction. rsc.org

Diastereoselective methods aim to control the relative stereochemistry of the two methyl groups (cis vs. trans). This can be achieved by setting the stereocenters before the ring-closing step or by modifying a pre-existing piperazine ring. acs.org

One powerful strategy involves a palladium-catalyzed intramolecular hydroamination, which serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. acs.orgnih.gov This method has been shown to be highly diastereoselective, yielding the trans product. acs.orgnih.govrsc.org The required substrates for this reaction can be prepared from amino acids. nih.gov Another approach uses a chiral auxiliary to direct the stereoselective addition of substituents onto a pre-formed piperazine ring in a diastereoselective manner. acs.org Diastereoselective alkylation can also be used to introduce the second stereocenter at a late stage of the synthesis. clockss.org

| Method | Key Step | Typical Outcome | Reference |

| Pd-catalyzed Hydroamination | Intramolecular cyclization of an aminoalkene | High diastereoselectivity for trans isomer | acs.orgnih.gov |

| Chiral Auxiliary | Directed addition to a piperazine ring | Controlled by the auxiliary | acs.org |

| Late-stage Alkylation | Diastereoselective introduction of a second substituent | Controlled by existing stereocenter | clockss.org |

Enantioselective synthesis creates a preference for the formation of one enantiomer over the other, often through the use of chiral catalysts or reagents. While challenging for piperazines compared to other nitrogen heterocycles like pyrrolidines, several methods have been developed. nih.gov

Asymmetric palladium-catalyzed reactions are prominent in this area. For example, the decarboxylative allylic alkylation of N-protected piperazin-2-ones using a chiral Pd-catalyst can produce highly enantioenriched piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govnih.govthieme-connect.com Another enantioselective approach is the asymmetric hydrogenation of pyrazines using a palladium catalyst, which provides chiral disubstituted piperazin-2-ones that can be converted to chiral piperazines without loss of optical purity. rsc.org Additionally, direct functionalization of the piperazine ring can be achieved via asymmetric lithiation-substitution using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine (B7772259). acs.org

Enantioselective Methodologies

Advanced Coupling and Cyclization Reactions

A highly efficient and stereospecific one-pot, three-component synthesis of substituted piperazines has been developed utilizing N-activated aziridines. nih.govacs.org This method involves the SN2-type ring-opening of an N-activated aziridine (B145994) with an aniline (B41778), followed by a palladium-catalyzed annulation with a propargyl carbonate. nih.govacs.org This process affords highly functionalizable piperazines in high yields with excellent stereoselectivity (de, ee >99%). nih.govacs.org

The reaction begins with the nucleophilic attack of an aniline on the N-activated aziridine, leading to a ring-opened intermediate. acs.org This intermediate then undergoes a palladium-catalyzed cyclization with a propargyl carbonate to form the piperazine ring. acs.org The use of enantiopure aziridines allows for the enantiospecific synthesis of the corresponding piperazine derivatives. acs.org

Table 1: One-Pot Three-Component Synthesis of Piperazines

| Entry | Aziridine | Aniline | Propargyl Carbonate | Yield (%) |

|---|---|---|---|---|

| 1 | 2-phenyl-N-tosylaziridine | Aniline | tert-butyl prop-2-yn-1-yl carbonate | 38 |

| 2 | Cyclopentyl-fused aziridine | Various anilines | Various propargyl carbonates | up to 88 |

Data sourced from The Journal of Organic Chemistry, 2019. nih.govacs.org

Palladium-catalyzed annulation reactions are versatile methods for the construction of cyclic compounds. nih.govorganic-chemistry.org In the context of piperazine synthesis, palladium catalysis is a key step in the one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates, as described previously. nih.govacs.org The palladium catalyst, in conjunction with a suitable ligand like Xantphos or (±)-BINAP, facilitates the cyclization of the ring-opened aziridine intermediate with the propargyl carbonate to form the piperazine ring. acs.org

These types of annulation reactions have also been applied to the synthesis of other heterocyclic and carbocyclic systems, demonstrating the broad utility of palladium catalysis in organic synthesis. nih.govnih.govresearchgate.net For instance, palladium-catalyzed annulation of conjugate acceptors and allenyl boronic esters provides substituted cyclopentenes in high yields and diastereoselectivities. nih.govorganic-chemistry.org

The reaction of Grignard reagents with heterocyclic N-oxides, such as pyrazine (B50134) N-oxides, provides a valuable route to substituted piperazines. rsc.orgdiva-portal.org This methodology utilizes readily available and inexpensive starting materials. rsc.org The reaction of a pyrazine N-oxide with an alkyl, aryl, alkynyl, or vinyl Grignard reagent at low temperatures (e.g., -78 °C) leads to the formation of a dihydropyrazine (B8608421) intermediate, which can then be reduced and protected in a one-pot procedure to yield a substituted piperazine. diva-portal.orgdiva-portal.org

This approach offers good yields and allows for the introduction of a diverse range of substituents onto the piperazine core. rsc.org Furthermore, as mentioned in section 2.2.3.2, the use of a chiral ligand like (-)-sparteine in conjunction with the Grignard reagent enables an enantioselective synthesis of substituted piperazines. diva-portal.orgdiva-portal.org The synthetic utility of N-oxides in pyrazine chemistry is further highlighted by their use in facilitating rearrangements and installing functional groups at specific positions on the ring. mdpi.com

N-alkylation is a fundamental transformation for the synthesis of N-substituted piperazines, including 1-(3,5-dimethylpiperazin-1-yl)ethanone. This can be achieved through the reaction of a piperazine derivative with an appropriate alkylating agent. A common method involves the alkylation of a precursor like N-acetylpiperazine with an alkyl halide in the presence of a base, such as potassium carbonate. researchgate.net The resulting N-alkyl-N-acetylpiperazine can then be hydrolyzed to yield the desired N-alkylpiperazine. researchgate.net

Another approach involves the direct alkylation of piperazine or its derivatives. For example, the reaction of 2-phenylpiperazine (B1584378) with 3,5-bis(trifluoromethyl)benzyl bromide has been used to synthesize 1-alkyl-3-phenylpiperazine. google.com However, such direct alkylations can sometimes lead to mixtures of mono- and di-alkylated products and may require specific conditions, such as low temperatures, to control selectivity. google.com More recent methods also describe the N-alkylation of various heterocyclic compounds under basic conditions. nih.gov

Structural Characterization and Spectroscopic Analysis of 1 3,5 Dimethylpiperazin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(3,5-Dimethylpiperazin-1-yl)ethanone, one would expect to observe distinct signals for the acetyl methyl protons, the methyl protons on the piperazine (B1678402) ring, and the various methylene (B1212753) and methine protons of the piperazine ring. The exact chemical shifts and coupling constants would be dependent on the conformation of the piperazine ring and the electronic environment of each proton. However, specific experimental data is not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum provides information on the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the acetyl group, the methyl carbons, and the carbons of the piperazine ring. The chemical shifts would provide insight into the electronic structure of the molecule. Specific, experimentally determined chemical shift values for this compound are not documented in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in elucidating the complete molecular structure by showing correlations between different nuclei. sdsu.eduslideshare.netnih.gov

COSY spectra would reveal proton-proton couplings within the piperazine ring, helping to establish the connectivity of the protons.

HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C signals. nih.gov

Without experimental data, a detailed analysis of these 2D NMR correlations for this compound cannot be provided.

Variable Temperature NMR Studies for Dynamic Processes

N-acylated piperazines can exhibit dynamic processes, such as restricted rotation around the amide C-N bond and chair-to-chair interconversion of the piperazine ring. researchgate.net Variable temperature NMR studies are used to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or coalescence, which allows for the determination of the energy barriers for these processes. Such a study for this compound would provide valuable information about its conformational preferences and flexibility. However, no such studies have been reported in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, with a chemical formula of C8H16N2O, HRMS would be expected to yield a precise mass that confirms this composition. The calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its characterization. However, specific experimental HRMS data for this compound was not found in the literature search.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of this compound can be predicted based on the fragmentation of similar N-acylpiperazines and related aliphatic amines and ketones.

Upon electron ionization, the molecule is expected to form a molecular ion ([M]•+). The fragmentation of this ion is likely to be directed by the nitrogen atoms of the piperazine ring and the carbonyl group of the acetyl moiety. Key fragmentation pathways for piperazine analogues often involve cleavages of the C-N bonds within the piperazine ring and the bonds adjacent to it. xml-journal.net

A primary fragmentation event would be the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen (α-cleavage to the carbonyl group). This would result in the formation of a stable acylium ion [CH₃CO]⁺ with a characteristic m/z of 43. This peak is often a prominent signal in the mass spectra of acetylated compounds.

Another significant fragmentation pathway involves the cleavage of the piperazine ring itself. The presence of methyl groups on the piperazine ring can influence the fragmentation, potentially leading to the loss of methyl radicals (•CH₃) or larger fragments. Cleavage of the C-N bonds within the piperazine ring can lead to a variety of fragment ions. For instance, the cleavage of the ring could produce ions corresponding to the dimethylpiperazine cation or fragments thereof. Common fragment ions for phenylpiperazines include m/z values of 119, 70, and 56, which arise from cleavages within the piperazine ring. xml-journal.net While this compound is not a phenylpiperazine, similar ring-opening and fragmentation patterns can be anticipated.

The table below outlines the predicted major fragments for this compound.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₈H₁₆N₂O]•⁺ | Molecular Ion |

| 141 | [C₇H₁₃N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 113 | [C₆H₁₃N₂]⁺ | Loss of the acetyl group (•COCH₃) |

| 99 | [C₅H₁₁N₂]⁺ | Ring cleavage and loss of CH₃ |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

| 43 | [C₂H₃O]⁺ | Acylium ion |

This is a predictive table based on general fragmentation patterns of related compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A study on 1-acetylpiperazine (B87704) recorded its infrared and Raman spectra in the region of 4000-40 cm⁻¹. chemicalbook.com Based on this and general spectroscopic principles, the following vibrational modes can be predicted.

The most prominent feature in the FT-IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching of the amide group, typically observed in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperazine ring are expected to appear in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region. Additionally, C-H bending vibrations for the methyl and methylene groups are expected in the 1350-1470 cm⁻¹ range.

The table below summarizes the predicted characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide) | Stretching | 1630-1680 |

| C-H (Methyl/Methylene) | Bending | 1350-1470 |

| C-N (Amine/Amide) | Stretching | 1100-1300 |

This is a predictive table based on typical vibrational frequencies for the functional groups present.

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in Raman spectra, it is often weaker than in FT-IR. Conversely, the C-C and C-N skeletal vibrations of the piperazine ring are expected to give rise to distinct Raman signals. The symmetric C-H stretching vibrations of the methyl and methylene groups would also be prominent in the Raman spectrum. A normal coordinate analysis of piperazine has been carried out, providing a basis for assigning vibrational frequencies in both FT-IR and Raman spectra. niscpr.res.in

The application of Raman spectroscopy can be particularly useful for studying the conformational properties of the piperazine ring in different environments (e.g., solid state vs. solution).

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure of this compound has been reported in the Cambridge Structural Database, the solid-state conformation can be inferred from studies on related piperazine derivatives. researchgate.netiucr.org The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. The acetyl group and the two methyl groups would occupy either axial or equatorial positions on the piperazine ring. The preferred conformation would be the one that minimizes steric hindrance. It is highly probable that the bulkier acetyl group and the methyl groups would favor equatorial positions to reduce steric strain.

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. The primary amine group within the piperazine ring (if present as a secondary amine before acetylation) is a key site for hydrogen bonding. However, in the case of this compound, the secondary amine is N-H. This N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the tertiary nitrogen atom of the piperazine ring can act as hydrogen bond acceptors.

Thermal Analysis Techniques

A thorough search of scientific literature and chemical databases was conducted to obtain information regarding the thermal properties of this compound. Specifically, data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were sought to characterize its thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC)

No specific data from Differential Scanning Calorimetry (DSC) for this compound is publicly available in the reviewed scientific literature. This analytical technique would typically be employed to determine key thermal transition points, such as the melting point and enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Similarly, no specific data from Thermogravimetric Analysis (TGA) for this compound could be located in the public domain. TGA is crucial for understanding the thermal stability of a compound by measuring its mass change as a function of temperature, thereby revealing its decomposition pattern and onset temperature of degradation.

Due to the absence of experimental data for this compound in the cited sources, a detailed discussion and data presentation for its thermal analysis cannot be provided at this time. Further empirical research would be required to establish its thermal characteristics.

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the 3,5-Dimethylpiperazine Ring

The six-membered piperazine (B1678402) ring is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. The presence of two nitrogen atoms and methyl substituents introduces additional complexity to its conformational profile.

The most thermodynamically favorable conformation for the piperazine ring is the chair form. nih.gov In 1-(3,5-dimethylpiperazin-1-yl)ethanone, the two methyl groups can exist in either a cis or trans relationship.

trans-isomer : The most stable conformation is a chair form where both methyl groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions that would destabilize an axial orientation. youtube.comlibretexts.org

cis-isomer : This isomer exists as a chair conformation with one methyl group in an axial position and the other in an equatorial position. This axial-equatorial arrangement is less stable than the diequatorial conformation of the trans-isomer due to steric strain.

While the classic chair conformation is predominant, substituted piperazines can also adopt distorted chair or twist-boat conformations, though these are generally higher in energy. nih.govresearchgate.net The energy difference between the chair and boat conformation in the parent piperazine ring is approximately 17 kJ mol⁻¹. researchgate.net The N-acetyl group and the methyl substituents in this compound further influence the specific geometry and favor the chair conformation.

Table 1: Conformational Preferences of 3,5-Dimethylpiperazine Ring Isomers

| Isomer | Methyl Group Orientation | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| trans-3,5-Dimethylpiperazine | Diequatorial | More Stable | Minimal steric hindrance |

| cis-3,5-Dimethylpiperazine | Axial-Equatorial | Less Stable | 1,3-Diaxial interactions involving the axial methyl group |

The piperazine ring is not static; it undergoes a dynamic process of ring inversion, where one chair conformation flips into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. This interconversion must pass through higher-energy transition states, such as the half-chair or boat conformations. scribd.com

Restricted Rotation about the N-Acetyl Amide Bond

A second significant conformational phenomenon in this compound is the restricted rotation around the N-C(O) amide bond. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the C-N bond possesses partial double-bond character. nih.govnanalysis.com This restricted rotation gives rise to the existence of two distinct planar rotamers (conformational isomers), often referred to as E and Z isomers.

This phenomenon is observable by NMR spectroscopy, which may show separate signals for the protons on either side of the amide bond at room temperature. nih.govnanalysis.com As the temperature increases, the rate of rotation increases, and if the coalescence temperature (TC) is reached, the separate signals merge into a single, averaged signal. nanalysis.com The energy barrier for this rotation is typically higher than that for ring inversion. nih.govrsc.org For example, in related N-acylated piperazines, the energy barrier for amide bond rotation is often found to be higher than the barrier for the ring inversion process. rsc.org

Table 2: Comparative Energy Barriers for Conformational Processes

| Conformational Process | Typical Compound Class | Typical Activation Energy (ΔG‡) | Governing Factor |

|---|---|---|---|

| Ring Inversion | N-Benzoylated Piperazines | 56 - 80 kJ mol⁻¹ nih.gov | Torsional and angle strain in transition states |

| Amide Bond Rotation | Tertiary Amides | >20 kcal/mol (~84 kJ/mol) nih.gov | Partial double-bond character of the C-N bond |

Diastereotopicity and Enantiotopicity in Substituted Piperazines

The stereochemical complexity of this compound is further exemplified by the concepts of diastereotopicity and enantiotopicity.

Diastereotopicity : In the cis-isomer of 3,5-dimethylpiperazine, the two protons on the C2 (and C6) methylene (B1212753) group are diastereotopic. This is because C3 (and C5) is a stereocenter. Replacement of one proton versus the other would lead to the formation of diastereomers. Consequently, these protons are chemically non-equivalent and are expected to have different chemical shifts in the ¹H NMR spectrum, potentially appearing as a complex multiplet.

Enantiotopicity : In the trans-isomer, the molecule possesses a C₂ axis of symmetry. The two protons on the C2 (and C6) methylene group are enantiotopic. Replacement of one proton versus the other would create a pair of enantiomers. In a standard achiral solvent, enantiotopic protons are chemically equivalent and show a single signal in the NMR spectrum.

The presence of the N-acetyl group and the associated restricted rotation can further complicate these relationships, potentially rendering more protons diastereotopic depending on the specific conformation.

Influence of Substitution Pattern on Molecular Geometry

Ring Puckering : The bulky substituents influence the degree of puckering in the chair conformation. To minimize steric strain, the ring may slightly flatten or pucker to a greater extent compared to the parent piperazine.

Bond Lengths and Angles : Steric repulsion between the substituents and adjacent atoms can lead to slight distortions in bond lengths and bond angles from their ideal values. For instance, the C-C-N bond angles within the ring may adjust to accommodate the spatial demands of the methyl groups.

Nitrogen Atom Geometry : The nitrogen atom of the amide (N1) is sp²-hybridized and trigonal planar, while the other nitrogen (N4) is sp³-hybridized and trigonal pyramidal. The geometry of N4 is subject to pyramidal inversion, another dynamic process, though its barrier is generally lower than ring inversion in six-membered rings. scribd.com

Reactivity Studies and Reaction Mechanisms of 1 3,5 Dimethylpiperazin 1 Yl Ethanone

Reactions at the N-Acetyl Group

The N-acetyl group of 1-(3,5-dimethylpiperazin-1-yl)ethanone is a key site for chemical transformations, primarily involving the carbonyl moiety.

Hydrolysis: The amide bond of the N-acetyl group can be cleaved under hydrolytic conditions. This reaction is typically carried out in the presence of a strong acid or base. For instance, refluxing N-acetyl-N'-alkylpiperazine derivatives with aqueous sodium hydroxide (B78521) results in the removal of the acetyl group, yielding the corresponding N-alkylpiperazine. researchgate.net This process is fundamental for deprotection strategies in multi-step organic syntheses where the acetyl group is used as a protecting group for one of the piperazine (B1678402) nitrogens.

Reduction: The carbonyl group of the N-acetyl moiety can be reduced to a methylene (B1212753) group, converting the N-acetylpiperazine to an N-ethylpiperazine derivative. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of amides is a well-established method for the synthesis of amines with extended alkyl chains.

A summary of typical reactions at the N-acetyl group is presented in Table 1.

Table 1: Summary of Reactions at the N-Acetyl Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Basic) | 2.0 M NaOH (aq), reflux | 2,6-Dimethylpiperazine |

| Reduction | LiAlH₄ in an ether solvent (e.g., THF, diethyl ether) | 1-Ethyl-3,5-dimethylpiperazine |

Transformations of the Piperazine Nitrogen Atoms

The presence of a secondary amine (N4) makes this compound a versatile building block for further functionalization.

N-Alkylation: The secondary amine is nucleophilic and can readily undergo alkylation reactions with alkyl halides or other alkylating agents. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. For example, N-acetylpiperazine can be alkylated with various alkyl halides in the presence of potassium carbonate to yield N-acetyl-N'-alkylpiperazines. researchgate.net

N-Acylation: The secondary amine can also be acylated using acyl halides or acid anhydrides to form N,N'-di-acylated piperazine derivatives. ambeed.com This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Such reactions are useful for the synthesis of unsymmetrically substituted piperazines with different acyl groups on each nitrogen.

Buchwald-Hartwig Amination: The secondary amine of the piperazine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. This reaction allows for the introduction of aromatic systems onto the piperazine scaffold.

Illustrative transformations at the piperazine nitrogen are shown in Table 2.

Table 2: Representative Transformations of the Piperazine Nitrogen

| Reaction Type | Reagents and Conditions | Product Example |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., butyl bromide), K₂CO₃, reflux | 1-Acetyl-4-butyl-3,5-dimethylpiperazine |

| N-Acylation | Acyl chloride (e.g., benzoyl chloride), pyridine | 1-Acetyl-4-benzoyl-3,5-dimethylpiperazine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | 1-Acetyl-3,5-dimethyl-4-phenylpiperazine |

Reactivity at the 3,5-Dimethyl Substituents

The methyl groups at the 3 and 5 positions of the piperazine ring are generally less reactive than the nitrogen atoms or the N-acetyl group. However, under specific conditions, these C-H bonds can be functionalized.

C-H Activation: Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, offer pathways to functionalize the C-H bonds of piperazines. semanticscholar.orgmdpi.com While challenging, direct functionalization of the methyl groups or the adjacent methylene protons could be envisioned using appropriate catalytic systems, such as those based on ruthenium or rhodium. mdpi.commdpi.com These reactions could lead to the introduction of new substituents at these positions, further diversifying the molecular scaffold.

Radical Reactions: Radical-mediated reactions can also lead to the functionalization of the piperazine ring. For instance, manganese(III) acetate-mediated radical cyclizations have been used to synthesize complex structures from piperazine derivatives. nih.gov In such reactions, radical intermediates can be formed at various positions on the piperazine ring, potentially including the methyl groups or adjacent carbons, depending on the reaction conditions and the structure of the substrate.

Reaction Kinetics and Mechanistic Pathways

Mechanism of N-Alkylation: The N-alkylation of the secondary amine at N4 with an alkyl halide is expected to follow a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. The rate of this reaction would be dependent on the concentration of both the piperazine derivative and the alkyl halide, as well as the nature of the solvent and the steric hindrance around the reacting centers.

Mechanism of Radical Cyclization: In reactions involving radical intermediates, such as the Mn(OAc)₃ mediated cyclizations, the mechanism is more complex. nih.gov It typically involves the formation of a radical on the piperazine-containing molecule, which then participates in an intramolecular cyclization. The regioselectivity of such reactions is governed by the relative stability of the possible radical intermediates.

Kinetic Studies on Piperazine Oxidation: Kinetic studies on the oxidation of piperazines by reagents like bromamine-T have shown a first-order dependence on both the oxidant and the piperazine concentration, and an inverse fractional order dependence on the proton concentration. researchgate.net Such studies provide a framework for understanding the kinetics of other reactions involving piperazine derivatives, suggesting that the protonation state of the piperazine nitrogen can significantly influence the reaction rate.

Advanced Applications in Organic Synthesis and Material Science

1-(3,5-Dimethylpiperazin-1-yl)ethanone as a Chiral Building Block

The inherent chirality of the 3,5-dimethylpiperazine core makes this compound a significant precursor in asymmetric synthesis. The presence of two stereocenters in the piperazine (B1678402) ring allows for the creation of stereochemically diverse structures, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules. The piperazine ring is a key pharmacophore in a wide array of drugs, including those with antibiotic, antidepressant, and anti-HIV activities.

While synthetic methodologies have traditionally focused on N-substituted piperazines, the development of C-substituted piperazines is crucial for expanding structural diversity. nih.gov Recent advancements have demonstrated the synthesis of complex C-substituted piperazines through methods like iridium-catalyzed [3+3]-cycloadditions of imines, which allows for the formation of a sole diastereoisomer with high regio- and diastereoselective control. nih.govacs.org This highlights the potential for utilizing chiral piperazine derivatives like this compound in the stereospecific synthesis of complex molecules. The enantioselective synthesis of various organic compounds, such as β-(3-hydroxypyrazol-1-yl)ketones and 1,12-disubstituted acs.orghelicenes, has been successfully achieved using organocatalyzed Michael addition reactions and gold-catalyzed intramolecular hydroarylation, respectively, showcasing the broader utility of chiral building blocks in creating enantiomerically pure products. nih.govnih.gov

Ligand Design and Metal Complexation Chemistry

The nitrogen atoms of the piperazine ring in this compound serve as excellent donor sites for coordination with metal ions. The acetylation at one of the nitrogen atoms modifies the electronic and steric properties of the ligand, influencing its coordination behavior and the properties of the resulting metal complexes.

Piperazine and its derivatives are known to act as versatile ligands, capable of binding to metal ions in various modes. biointerfaceresearch.com They can function as bidentate ligands, coordinating through both nitrogen atoms to form a stable chelate ring. The piperazine ring can adopt different conformations, such as chair or boat, to accommodate the geometric preferences of the metal center.

The acetyl group in this compound introduces an amide functionality, which can also participate in coordination through the carbonyl oxygen atom. This can lead to different coordination modes, including monodentate coordination through the non-acetylated nitrogen, bidentate coordination through both piperazine nitrogens, or even bridging coordination between two metal centers. The specific coordination mode will depend on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For transition metals with a coordination number of four, the geometry of the resulting complex can be either tetrahedral or square planar, while a coordination number of six typically results in an octahedral geometry. openstax.org

A variety of transition metal complexes with piperazine-based ligands have been synthesized and characterized. nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov The synthesis of these complexes is often achieved by reacting the piperazine derivative with a metal salt in a suitable solvent. nih.govuobaghdad.edu.iq

Below is a table summarizing the characterization techniques used for metal complexes of piperazine derivatives:

| Characterization Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of ligand coordination through shifts in vibrational frequencies. |

| UV-Vis Spectroscopy | Information on electronic transitions and coordination geometry. |

| X-ray Crystallography | Definitive structural information including bond lengths and angles. |

| Elemental Analysis | Determination of the elemental composition of the complex. |

| Magnetic Susceptibility | Information on the number of unpaired electrons and the electronic structure. |

| Molar Conductance | Determination of the electrolytic nature of the complex. |

For instance, copper(II), platinum(II), and nickel(II) complexes of N-substituted piperazine derivatives have been shown to effectively catalyze the epoxidation of cis-stilbene. nih.gov The catalytic efficiency of these complexes is dependent on the metal ion and the specific piperazine ligand used. Furthermore, a review of aminoethylpiperazine-based metal Schiff base complexes highlights their diverse catalytic and biological activities. tandfonline.com These complexes have been utilized in various organic transformations, underscoring the potential of piperazine-metal complexes in homogeneous catalysis. The rigidification of the ligand scaffold in piperazine-containing macrocycles has also been explored as a strategy to enhance catalytic properties for applications such as MRI contrast agents. nih.gov

Integration into Complex Heterocyclic Systems

The piperazine moiety is a valuable building block for the synthesis of more complex heterocyclic structures. The reactivity of the nitrogen atoms in this compound allows for its incorporation into fused ring systems, leading to the creation of novel compounds with potentially interesting biological or material properties.

The synthesis of fused heterocyclic systems containing a piperazine ring can be achieved through various synthetic strategies. One approach involves the reaction of piperazine derivatives with other heterocyclic precursors. For example, fused heterocyclic 1,3,5-triazines have been synthesized from the reaction of N-acyl imidates with various heterocyclic amines. nih.gov This suggests a potential pathway for incorporating this compound into triazine-fused systems.

Another strategy involves cycloaddition reactions. The [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins has been used to create diverse fused polyheterocyclic compounds. mdpi.com The development of synthetic routes to stereochemically diverse chiral piperazines and their fusion with other heterocycles like indazoles has also been reported, leading to the generation of novel indazolo-piperazine scaffolds. nih.gov These methods provide a framework for the integration of this compound into a variety of complex heterocyclic architectures, expanding the chemical space for drug discovery and materials science.

Scaffold Integration in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The piperazine core, a key feature of this compound, is a well-established and biologically significant scaffold in medicinal chemistry. Its integration into MCRs allows for the rapid generation of diverse libraries of complex molecules with potential therapeutic applications.

While direct studies detailing the use of this compound in MCRs are not extensively documented, the broader class of piperazine derivatives is frequently employed in such reactions. For instance, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) often utilizes heterocyclic amidines to produce fused imidazoles. Diamino-heterocycles, structurally related to the piperazine scaffold, have been successfully used in GBB-3CR to create libraries of adenine (B156593) mimetics, which are of significant interest in kinase inhibitor research. ingentaconnect.com The presence of the secondary amine in the 3,5-dimethylpiperazine moiety of the title compound provides a reactive site that can participate as the amine component in various MCRs.

The acetyl group on the nitrogen atom of this compound modulates the reactivity of this amine, but it can also serve as a handle for further synthetic transformations or be a part of the final molecular scaffold. The dimethyl substitution on the piperazine ring introduces conformational constraints and stereochemical complexity, which can be exploited to synthesize chiral molecules with specific biological activities. The principles of MCRs, which emphasize atom economy and procedural simplicity, are well-aligned with the goals of green chemistry, making the development of new reactions with scaffolds like this compound a continuing area of interest.

Role in Corrosion Inhibition Studies

The protection of metals from corrosion is a critical aspect of material science and industrial engineering. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are widely investigated as corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. Piperazine and its derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals, including mild steel and aluminum, in acidic and other corrosive media. ingentaconnect.combenthamopenarchives.comresearchgate.net

The efficacy of this compound as a corrosion inhibitor can be inferred from the established principles of corrosion science and the performance of structurally similar compounds. The molecule possesses several features that are desirable for a corrosion inhibitor:

Nitrogen Heteroatoms: The two nitrogen atoms in the piperazine ring are rich in electrons and can act as adsorption centers, forming coordinate bonds with the vacant d-orbitals of metal atoms.

Oxygen Atom: The carbonyl oxygen of the acetyl group provides an additional site for adsorption onto the metal surface.

Studies on various piperazine derivatives have shown that their inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. For example, certain piperazine derivatives have exhibited inhibition efficiencies exceeding 90% for mild steel in hydrochloric acid solutions. researchgate.netijcrcps.com The adsorption of these inhibitors on the metal surface often follows established models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.net

The mechanism of inhibition by piperazine derivatives can be a combination of physisorption (electrostatic interactions) and chemisorption (bond formation). They often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The presence of the acetyl group and methyl groups in this compound would influence its electronic properties and steric factors, which in turn affect its adsorption behavior and inhibition efficiency. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations on similar piperazine derivatives have been employed to understand the adsorption mechanisms and predict the inhibition potential. ingentaconnect.com

Below is a summary of research findings on the corrosion inhibition performance of various piperazine derivatives, which provides a basis for understanding the potential of this compound in this application.

| Piperazine Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Type |

| Piperazine & its salts | Mild Steel | Vapor Phase | 99.48 | Anodic |

| Substituted Piperazines | Mild Steel | 1 M HCl | 90 - 94 | Mixed |

| 1-benzyl piperazine | Mild Steel | 3.9 M HCl | >92 | Cathodic |

| Olanzapine (a piperazine derivative) | C1018 Steel | 1 M HCl | 88.83 | Anodic |

| Piperazine | Mg-10Gd-3Y-0.5Zr Alloy | Ethylene Glycol | - | Mixed |

This table is generated based on data from multiple sources for illustrative purposes. benthamopenarchives.comresearchgate.netresearchgate.netmdpi.comscirp.org

Given the structural similarities and the established effectiveness of the piperazine scaffold in corrosion inhibition, it is highly probable that this compound would also exhibit significant corrosion-inhibiting properties. Further experimental and theoretical studies are warranted to quantify its efficiency and elucidate its specific mechanism of action.

Environmental Chemical Considerations for Piperazine Derivatives

Degradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including photolysis, biodegradation, and chemical reactions.

Photolytic degradation, the breakdown of compounds by light, is a significant removal pathway for many atmospheric pollutants. For piperazine (B1678402) and its derivatives, this process is primarily initiated by hydroxyl (OH) radicals during the day. The rate of this reaction is typically fast for amines. For instance, the rate coefficient for the reaction of piperazine with OH radicals has been determined to be approximately (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 K. nih.gov This reaction can proceed via H-abstraction from either the N-H or C-H bonds of the piperazine ring. nih.gov

For 1-(3,5-Dimethylpiperazin-1-yl)ethanone, which lacks an N-H bond on one of its nitrogen atoms due to acetylation, H-abstraction would likely occur at the C-H bonds on the piperazine ring, the methyl groups, or the acetyl group. The presence of electron-donating methyl groups may slightly alter the reaction rate compared to unsubstituted piperazine.

Table 8.1: Key Parameters in the Photolytic Degradation of Piperazine and Related Compounds

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Key Products |

|---|---|---|---|

| Piperazine | OH radical | (2.8 ± 0.6) × 10⁻¹⁰ | 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, 1-nitrosopiperazine |

Note: Data for this compound is not available and is inferred from the parent compound.

The breakdown of organic compounds by microorganisms is a critical process in soil and aquatic environments. The piperazine ring itself can undergo several biotransformation reactions, including N-oxidation, hydroxylation, N-dealkylation, and ring cleavage to form ethylenediamine (B42938) derivatives. nih.gov

For substituted piperazines, the nature of the substituent groups plays a significant role in their biodegradability. Studies on 1-methylpiperazine (B117243) have shown that it is not readily biodegradable by unacclimated activated sludge, but can be degraded by sludge that has been adapted to the substance. This suggests that in environments with a history of contamination by similar compounds, microbial communities may evolve to break them down.

The N-acetyl group in this compound may influence its biodegradability. N-acetylation is a common metabolic pathway in many organisms and can sometimes render a molecule more water-soluble and easier to excrete. nih.gov However, it can also make the compound more resistant to certain microbial degradation pathways. The dimethyl substitution may also affect the rate of biodegradation. For example, studies on the thermal degradation of piperazine derivatives have shown that methyl substitution can increase the rate of degradation compared to the parent piperazine.

The chemical stability of a compound, particularly its resistance to hydrolysis, is important for its persistence in aquatic environments. Hydrolysis is the reaction of a compound with water, which can lead to its breakdown. The N-acetyl group of this compound is an amide linkage, which can be susceptible to hydrolysis under certain pH conditions.

Studies on the hydrolysis of N-acetylpiperazine derivatives of ketorolac (B1673617) have shown that the hydrolysis is influenced by pH. nih.gov The reaction can be catalyzed by both hydroxide (B78521) and hydronium ions, meaning it can occur under both basic and acidic conditions. nih.gov The rate of hydrolysis will depend on the specific environmental pH and temperature. Generally, amides are relatively stable at neutral pH but can be hydrolyzed under strongly acidic or basic conditions.

Atmospheric Fate and New Particle Formation (NPF) Interactions

Amines are recognized as important compounds in atmospheric chemistry due to their basicity and their ability to participate in new particle formation (NPF), which has implications for air quality and climate. nih.govunito.itresearchgate.net Gaseous amines can react with acidic species in the atmosphere, such as sulfuric acid and nitric acid, to form salts that can then nucleate to form new aerosol particles. nih.govunito.itresearchgate.net

Piperazine, as a cyclic diamine, has been shown to be effective at enhancing sulfuric acid-based NPF. nih.govunito.it Diamines, in general, are more efficient at promoting NPF than monoamines like dimethylamine. nih.govunito.itbibbase.org This is because they can form more stable clusters with sulfuric acid. nih.govunito.it

The atmospheric oxidation of piperazine by OH radicals and other oxidants can lead to the formation of a variety of products, some of which can contribute to secondary organic aerosol (SOA) formation. nih.govresearchgate.net The oxidation of the alkyl and acetyl groups of this compound would likely lead to the formation of more functionalized and less volatile products that could partition to the aerosol phase.

Adsorption and Mobility in Soil and Aquatic Systems

The extent to which a chemical moves through the environment is governed by its tendency to adsorb to soil and sediment particles. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that a compound is likely to be strongly adsorbed to soil and organic matter, making it less mobile, while a low Koc value suggests it will be more mobile and prone to leaching into groundwater.

For piperazine and its derivatives, their polarity and water solubility suggest that they would generally have low to moderate Koc values. The parent piperazine is highly soluble in water. For N-methylpiperazine, a soil distribution coefficient (Kd) of 14.4 L/kg has been reported, based on read-across from piperazine. atamanchemicals.com The Koc can be estimated from the Kd and the organic carbon content of the soil.

Table 8.2: Predicted Environmental Properties and Behavior of Substituted Piperazines

| Compound | Log Kow (estimated) | Water Solubility | Predicted Soil Mobility |

|---|---|---|---|

| Piperazine | Low | High | High |

| N-Methylpiperazine | -0.57 | High (>200 g/L) | High to Moderate |

Note: Specific experimental data for this compound is not available. Predictions are based on structural analogies.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthesis Methods for 1-(3,5-Dimethylpiperazin-1-yl)ethanone

The presence of two stereocenters at the C3 and C5 positions of the piperazine (B1678402) ring in this compound means that it can exist as cis and trans diastereomers, with each of these being a racemic mixture of enantiomers. The development of stereoselective synthesis methods is paramount to isolate and study the biological and chemical properties of each stereoisomer independently. Future research in this area will likely focus on the following:

Catalytic Asymmetric Hydrogenation: Drawing inspiration from established methods for the synthesis of chiral piperazines, researchers are expected to explore the asymmetric hydrogenation of pyrazine (B50134) precursors. nih.gov For instance, a suitably substituted dihydropyrazine (B8608421) could be subjected to hydrogenation with a chiral catalyst, such as an iridium or palladium complex with a chiral ligand, to selectively produce one enantiomer of the 3,5-dimethylpiperazine core. This chiral core can then be acetylated to yield the target compound in high enantiomeric purity.

Asymmetric Lithiation-Trapping: The direct functionalization of the piperazine ring through asymmetric lithiation is another promising avenue. This would involve the use of a chiral base, such as a sparteine surrogate, to deprotonate one of the α-protons of a suitably protected piperazine, followed by trapping with an electrophile to introduce the methyl groups stereoselectively. rsc.org Subsequent acetylation would complete the synthesis.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a classic and effective strategy. Future work could involve the development of a synthetic route starting from a chiral amino acid to construct the 3,5-dimethylpiperazine ring with defined stereochemistry. This approach offers a high degree of control over the absolute configuration of the final product.

A comparative overview of potential stereoselective synthesis approaches is presented in Table 1.

| Synthesis Method | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Hydrogenation | High efficiency and atom economy. | Catalyst development and optimization for specific substrate. |

| Asymmetric Lithiation-Trapping | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures and careful control of stoichiometry. |

| Chiral Pool Synthesis | High stereochemical control. | May involve longer synthetic sequences. |

Exploration of Unconventional Reactivity Pathways of Acetylated Dimethylpiperazines

Beyond its synthesis, the exploration of novel reactivity patterns of this compound will open doors to new chemical entities. The interplay between the acetyl group and the dimethyl-substituted piperazine ring could lead to unique chemical transformations.

C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. nih.gov Future research will likely target the selective activation of the C-H bonds on the piperazine ring of this compound. This could be achieved using transition metal catalysis or photoredox catalysis to introduce a variety of functional groups at specific positions, thereby rapidly generating a library of novel derivatives. The presence of the acetyl group may influence the regioselectivity of such reactions.

Ring-Opening Reactions: While piperazines are generally stable, exploring conditions for controlled ring-opening could lead to the synthesis of novel acyclic diamine derivatives. For instance, reactions with strong electrophiles or under reductive conditions could potentially cleave the piperazine ring, providing access to new chemical scaffolds.

Cross-Coupling Reactions: The nitrogen atoms of the piperazine ring are nucleophilic and can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. While this is a conventional approach for N-functionalization, future work could explore less common cross-coupling partners or catalytic systems to expand the scope of accessible structures. researchgate.net

Advanced Computational Modeling for Predictive Chemistry of Piperazine Derivatives

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in several key areas:

Conformational Analysis: The piperazine ring can adopt various conformations, such as chair and boat forms. The presence of the acetyl and dimethyl groups will influence the conformational landscape of the molecule. nih.gov Computational methods, including Density Functional Theory (DFT) and molecular mechanics, can be used to predict the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Predictive Reactivity: DFT calculations can be employed to model the electronic structure of this compound and predict its reactivity. researchgate.net For example, calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified for a series of derivatives of this compound, QSAR modeling can be used to establish a mathematical relationship between the chemical structure and the observed activity. researchgate.net This allows for the in silico screening of virtual compounds and the rational design of new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the binding site of a biological target. mdpi.com These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings at an atomic level.

Design of Next-Generation Piperazine-Based Scaffolds for Diverse Chemical Applications

The piperazine moiety is a cornerstone in the design of new molecules with diverse applications, particularly in medicinal chemistry. tandfonline.comresearchgate.net Building upon the this compound framework, future research will focus on the design and synthesis of next-generation scaffolds.

Scaffold Diversification: By leveraging the reactivity of the parent molecule, a diverse library of new scaffolds can be created. For example, the acetyl group can be modified or replaced with other functional groups, and further substitutions can be made on the piperazine ring. This will lead to a collection of novel compounds with a wide range of physicochemical properties.

Fragment-Based Design: The 1-(3,5-dimethylpiperazin-1-yl) moiety can be considered a valuable fragment for use in fragment-based drug discovery. By combining this fragment with other molecular building blocks, it may be possible to design new molecules that bind to specific biological targets with high affinity and selectivity.

Constrained Analogs: To better understand the structure-activity relationships of this scaffold, the synthesis of conformationally constrained analogs will be important. This could involve incorporating the piperazine ring into a bicyclic or polycyclic system to lock it into a specific conformation. tandfonline.com

The exploration of these future research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in various fields of chemical science.

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dimethylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between piperazine derivatives and ketone precursors. Key steps include:

- Step 1 : Preparation of the piperazine core with methyl groups at positions 3 and 5.

- Step 2 : Acetylation using reagents like acetyl chloride or anhydrides under inert atmospheres.

- Optimization : Reaction conditions (temperature: 0–50°C, pH ~7–9) and catalysts (e.g., sodium acetate) are critical for minimizing side products . Purification via column chromatography or recrystallization ensures high purity. Automated flow reactors may enhance scalability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and methyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves molecular conformation and hydrogen-bonding networks. Challenges include obtaining high-quality crystals and refining twinned data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay specificity or off-target effects. Strategies include:

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses and rationalizes discrepancies .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Structural modifications guided by structure-activity relationship (SAR) studies improve solubility, metabolic stability, and bioavailability:

-

Ring Substitutions : Replacing piperazine with pyrrolidine alters logP and membrane permeability .

-

Prodrug Design : Ester or amide prodrugs enhance oral absorption .

-

In Vitro ADME Screening : Hepatic microsome assays predict metabolic stability, while Caco-2 models assess permeability .

Structural Analog Modification Impact on Properties 1-(4-Methylpiperidin-1-yl)-2-(pyrrolidin-1-yl)ethanone Pyrrolidine substitution Improved lipophilicity, reduced clearance 2-(Pyrrolidin-1-yl)-N,N-dimethylacetamide Acetamide group Enhanced aqueous solubility Table 1. Comparative analysis of structural analogs (adapted from ).

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound, and what challenges are encountered?

- Methodological Answer :

- Data Collection : High-resolution synchrotron data (e.g., 0.9 Å) reduces noise and refines electron density maps .

- Refinement : SHELXL refines positional and thermal parameters, addressing challenges like disorder in methyl groups .

- Validation : R-factor convergence (<5%) and Ramachandran plots ensure structural accuracy .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.